molecular formula C22H30N4O2 B6070710 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide

カタログ番号 B6070710
分子量: 382.5 g/mol
InChIキー: CUBHOPPSAFTPKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as DMPPN, is a nicotinic acetylcholine receptor (nAChR) agonist. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

作用機序

6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide acts as an agonist for nAChRs, which are ionotropic receptors found in the central nervous system. Activation of nAChRs by 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide results in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in cognitive function and a reduction in oxidative stress.
Biochemical and Physiological Effects:
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been found to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.

実験室実験の利点と制限

One advantage of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, making it a potential therapeutic agent for these disorders. However, one limitation of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

将来の方向性

For research on 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide include studying its safety and efficacy in humans, as well as exploring its potential use in treating other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide and its effects on neurotransmitter release. Finally, more research is needed to optimize the synthesis method of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide to make it more cost-effective and scalable.

合成法

The synthesis method of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves several steps. First, 3-(4-methoxyphenyl)propylamine is reacted with 2-chloronicotinic acid to form 2-(3-(4-methoxyphenyl)propyl)-3-pyridinecarboxylic acid. The resulting product is then converted to the corresponding acid chloride, which is reacted with N,N-dimethylpyrrolidine to form 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide.

科学的研究の応用

6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been studied for its potential use in treating various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has also been studied for its potential use in treating Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.

特性

IUPAC Name

6-[3-(dimethylamino)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-25(2)19-12-14-26(16-19)21-11-8-18(15-24-21)22(27)23-13-4-5-17-6-9-20(28-3)10-7-17/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHOPPSAFTPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。